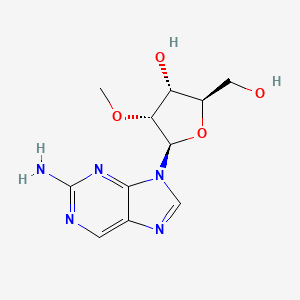

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

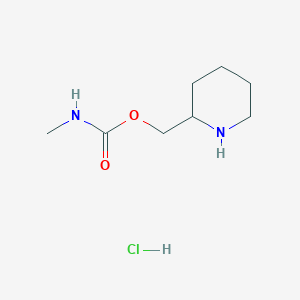

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE is a derivative of 6-(Methylamino)purine, 6-methylade . It is a reagent for substitution of adenine nucleotide analogs containing a bicyclohexane ring system locked in northern conformation enhanced potency as py receptor antagonists . The CAS number is 274259-35-7 .

Synthesis Analysis

The synthesis of 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE involves the reaction of the parent compound with various aldehydes . For example, when reacted with chloroacetaldehyde, 2-chloropropanal, bromomalonaldehyde, and a mixture of chloroacetaldehyde + malonaldehyde, different derivatives are formed . The yields of these reactions were moderate (14–20%) .Molecular Structure Analysis

The molecular formula of 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE is C11H15N5O4 . Its molecular weight is 281.27 . The MDL number is MFCD01630960 .Chemical Reactions Analysis

The chemical reactions involving 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE result in the formation of novel derivatives . These reactions involve the parent compound and various aldehydes .Applications De Recherche Scientifique

Novel Derivative Synthesis

Virta, Holmstroem, Roslund, Mattjus, Kronberg, and Sjöholm (2004) synthesized four novel derivatives from 2-amino-9-(beta-D-ribofuranosyl)purine. These derivatives exhibited different fluorescence properties and quantum yields compared to the starting compound. This research expands the potential applications of purine derivatives in fluorescence-based techniques (Virta et al., 2004).

Acid-Catalyzed Hydrolysis

Hovinen, Shugar, and Lönnberg (1990) studied the hydrolytic decomposition of 2-amino- and 2-methyl-9-(B-D-ribofuranosyl)purines under acidic conditions, revealing insights into the chemical stability and reaction pathways of these compounds (Hovinen, Shugar, & Lönnberg, 1990).

Selenium Analog Synthesis

Wise and Townsend (1986) synthesized a selenium analog of the cytokinin 6-(3-Methyl-2-Butenylamino)-2-Methylthio-9-(β-D-Ribofuranosyl)Purine. This research is significant for understanding the role of selenium in nucleoside activity (Wise & Townsend, 1986).

Synthesis for Antiviral Activity

Westover, Revankar, Robins, Madsen, Ogden, North, Mancuso, Rousseau, and Stephen (1981) synthesized several 9-beta-D-ribofuranosylpurine-6-carboxamides to examine their antiviral efficacy. Some compounds showed significant in vitro antiviral activity at non-toxic levels (Westover et al., 1981).

Synthesis for Mechanism-Based Inhibition

Robins, Samano, Zhang, Balzarini, De Clercq, Borchardt, Lee, and Yuan (1992) investigated 2'- and 3'-methyleneadenosine analogs of 2-amino-6-chloro-9-(beta-D-ribofuranosyl)purine as inhibitors of S-adenosyl-L-homocysteine hydrolase, revealing potential applications in anticancer and antiviral therapies (Robins et al., 1992).

Mécanisme D'action

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKXGJSZRSHLBF-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)